Cas no 623-12-1 (1-chloro-4-methoxybenzene)

1-Chloro-4-methoxybenzene (CAS 623-12-1) is a halogenated aromatic compound featuring a chloro substituent at the 1-position and a methoxy group at the 4-position of the benzene ring. This derivative exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-rich aromatic system allows for selective functionalization, enabling applications in cross-coupling reactions and nucleophilic substitutions. The compound's well-defined structure and purity ensure consistent performance in research and industrial processes. It is typically supplied as a clear liquid or crystalline solid, with high solubility in common organic solvents.
1-chloro-4-methoxybenzene structure
1-chloro-4-methoxybenzene structure
Product Name:1-chloro-4-methoxybenzene
CAS No:623-12-1
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD00000616
CID:39115
PubChem ID:24854037
Update Time:2025-07-18

1-chloro-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-4-methoxybenzene
    • 4-CHLOROANISOLE
    • P-CHLOROANISOLE
    • 4-Chlorophenol methyl ether
    • Anisole, p-chloro-
    • Benzene,1-chloro-4-methoxy-
    • para-Chloroanisole
    • p-chloroanisol
    • p-Chloromethoxybenzene
    • p-Chlorophenyl methyl ether
    • 4-Chloroanisol
    • 4-CHLOROANISOLE PESTANAL
    • 3 4-Chloroanisole
    • 4-Chlorophenyl methyl ether
    • 4-Methoxyphenyl chloride
    • Methyl(4-chlorophenyl) ether
    • 2-methyl-4-chloro phenol,4-chloro anisole
    • Benzene, 1-chloro-4-methoxy-
    • Anisyl chloride
    • 1-chloro-4-methoxy-benzene
    • 4-METHOXYCHLOROBENZENE
    • 1-methoxy-4-chlorobenzene
    • 0F18BLY08Q
    • YRGAYAGBVIXNAQ-UHFFFAOYSA-N
    • 4-Monochloroanisole
    • p-Chloro anisole
    • 4-chloro-anisole
    • p-ani
    • AKOS008948222
    • p-methoxychlorobenzene
    • A833710
    • AS-12682
    • 6H-Cyclohepta[b]quinolin-11-amine, 7,8,9,10-tetrahydro-
    • EN300-65450
    • NSC 4129
    • 4-Chloroanisole, 99%
    • SCHEMBL11036846
    • NSC-4129
    • NSC4129
    • Q27236691
    • AC-14974
    • AI3-07211
    • UNII-0F18BLY08Q
    • 4-Chloroanisole--d4
    • W-105012
    • 1219804-86-0
    • MFCD00000616
    • p-anisolyl chloride
    • 1-chloro-4-methoxy-benzene;4-Chloroanisole
    • NS00035003
    • SY005701
    • SCHEMBL154527
    • CS-W011015
    • InChI=1/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H
    • p-methoxyphenyl chloride
    • DTXSID1060764
    • 623-12-1
    • FT-0618165
    • F0001-1669
    • SCHEMBL12015226
    • AMY5182
    • EINECS 210-772-2
    • pChloroanisole
    • 1Chloro4methoxybenzene
    • 4Chlorophenol methyl ether
    • Anisole, pchloro
    • Benzene, 1chloro4methoxy
    • Anisole, pchloro (8CI)
    • pChloromethoxybenzene
    • Anisole, p-chloro-(8CI)
    • STL301917
    • DTXCID7043295
    • pChlorophenyl methyl ether
    • 4Monochloroanisole
    • DB-054127
    • 210-772-2
    • FC64630
    • 1-chloro-4-methoxybenzene
    • MDL: MFCD00000616
    • Inchi: 1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
    • InChI Key: YRGAYAGBVIXNAQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC
    • BRN: 1858901

Computed Properties

  • Exact Mass: 142.01900
  • Monoisotopic Mass: 142.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.164 g/mL at 25 °C(lit.)
  • Melting Point: -18°C(lit.)
  • Boiling Point: 198°C(lit.)
  • Flash Point: Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • Refractive Index: n20/D 1.535(lit.)
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 9.23000
  • LogP: 2.34860
  • Solubility: Insoluble in water

1-chloro-4-methoxybenzene Security Information

  • Prompt:warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P403+P235-P501
  • Hazardous Material transportation number:UN 2810
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • Hazardous Material Identification: Xn
  • Safety Term:S23;S24/25
  • TSCA:Yes

1-chloro-4-methoxybenzene Customs Data

  • HS CODE:29093090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Jiangsu Xinsu New Materials Co., Ltd
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1-chloro-4-methoxybenzene Related Literature

Additional information on 1-chloro-4-methoxybenzene

Professional Introduction to 1-chloro-4-methoxybenzene (CAS No. 623-12-1)

1-chloro-4-methoxybenzene, identified by the chemical compound identifier CAS No. 623-12-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, belonging to the class of chloromethoxybenzenes, exhibits a unique structural framework that makes it a valuable precursor in the synthesis of various biologically active molecules. The presence of both a chlorine substituent and a methoxy group on a benzene ring imparts distinct reactivity, enabling its use in diverse chemical transformations.

The 1-chloro-4-methoxybenzene molecule has garnered attention due to its role in the development of pharmaceutical agents. Its structural features facilitate nucleophilic aromatic substitution reactions, making it a versatile building block for constructing more complex heterocyclic compounds. In recent years, advancements in synthetic methodologies have expanded the utility of this compound, particularly in the context of drug discovery and development.

Recent research has highlighted the importance of 1-chloro-4-methoxybenzene in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its application in the preparation of kinase inhibitors, which are critical in targeting various forms of cancer. The chlorine and methoxy groups on the benzene ring allow for selective functionalization, enabling the introduction of additional pharmacophores that enhance binding affinity and selectivity. This has led to the identification of several promising lead compounds that are currently undergoing further investigation.

In addition to its role in anticancer drug development, 1-chloro-4-methoxybenzene has been explored in the synthesis of antimicrobial agents. The structural motif of this compound has been incorporated into molecules designed to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways. Preliminary studies have shown promising activity against resistant strains of bacteria, underscoring its potential as a scaffold for developing new antibiotics.

The reactivity of 1-chloro-4-methoxybenzene also makes it a valuable intermediate in materials science. Researchers have utilized this compound to synthesize functionalized polymers and coatings with enhanced thermal stability and mechanical properties. The ability to introduce specific functional groups onto a polymer backbone through reactions involving 1-chloro-4-methoxybenzene has opened new avenues for developing advanced materials with tailored characteristics.

From a synthetic chemistry perspective, 1-chloro-4-methoxybenzene serves as a key starting material for various cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules and have been widely employed in both academic and industrial settings. The palladium-catalyzed Suzuki-Miyaura coupling, for example, has been successfully applied using 1-chloro-4-methoxybenzene to form biaryl structures, which are prevalent in many biologically active compounds.

The versatility of 1-chloro-4-methoxybenzene is further demonstrated by its use in the synthesis of agrochemicals. Functional derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interact with biological targets in plants. By modifying the substituents on the benzene ring, chemists can fine-tune the biological activity of these compounds, leading to more effective crop protection agents.

In conclusion, 1-chloro-4-methoxybenzene (CAS No. 623-12-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, contributing to advancements in multiple scientific disciplines.

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